molecular formula C8H5Cl2FO3S B2679462 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride CAS No. 2137706-89-7

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride

Cat. No.: B2679462
CAS No.: 2137706-89-7
M. Wt: 271.08
InChI Key: IRWPQPXZFNRXLU-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride (CAS 2137706-89-7) is a high-purity, bifunctional organic building block with significant utility in medicinal chemistry and pharmaceutical research . Its molecular formula is C 8 H 5 Cl 2 FO 3 S and it has a molecular weight of 271.09 . The compound features two highly reactive chloride sites: an acyl chloride and a sulfonyl chloride. This bifunctionality allows researchers to conduct sequential synthesis steps, enabling the construction of complex molecules such as sulfonamide-based active pharmaceutical ingredients (APIs) or specialized polymers . The presence of both fluorine and methyl substituents on the aromatic ring fine-tunes the electronic and steric properties of the molecule, which can be critical for optimizing the binding affinity and metabolic stability of candidate drugs. As a reactive intermediate, this compound must be handled with extreme care. It is strongly recommended to consult the Safety Data Sheet (SDS) prior to use. Similar chlorosulfonyl benzoyl chlorides are classified with the signal word "Danger" and hazard statements indicating toxicity upon ingestion, skin contact, or inhalation, as well as causing severe skin burns and eye damage (e.g., H301, H311, H314, H331) . Appropriate personal protective equipment (PPE) and engineering controls are essential. This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. It should be stored sealed in a dry environment, potentially under cold conditions, to maintain its stability and reactivity .

Properties

IUPAC Name

5-chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3S/c1-4-2-6(11)5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWPQPXZFNRXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride typically involves the chlorosulfonation of 2-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 2-fluoro-4-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases are used under controlled conditions to prevent overreaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl Fluorides: Formed by reduction.

Scientific Research Applications

Pharmaceutical Development

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to create more complex molecules. Research indicates that compounds with similar functional groups exhibit antimicrobial properties, making them valuable in drug discovery .

Agrochemicals

The compound has potential applications in the agrochemical industry due to its reactivity and ability to form derivatives that can act as herbicides or pesticides. The introduction of fluorine into agrochemicals often enhances their potency and selectivity against target organisms, which is crucial for developing effective agricultural products .

Material Science

In material science, this compound can be used to modify polymers and create new materials with desirable properties. The incorporation of sulfonyl and fluorinated groups into polymer matrices can improve thermal stability, chemical resistance, and mechanical strength .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of phenolic compounds that share structural similarities with this compound. These compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the chlorosulfonyl and fluorinated groups can enhance biological activity .

Case Study 2: Synthesis of Novel Drug Candidates

Research has focused on synthesizing new drug candidates using this compound as a key intermediate. For example, derivatives created from this compound have shown promising results in preclinical trials for treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents (Positions) Functional Groups Key Applications References
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride C₈H₅Cl₂FO₃S F (2), CH₃ (4), SO₂Cl (5) Benzoyl chloride, Sulfonyl chloride Drug intermediates, agrochemicals
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride C₈H₈ClO₃S Cl (5), OCH₃ (2), CH₃ (4) Sulfonyl chloride Sulfonamide synthesis
3-(Chlorosulfonyl)benzoyl chloride C₇H₄Cl₂O₃S SO₂Cl (3), COCl (1) Benzoyl chloride, Sulfonyl chloride Polymer crosslinking agents
5-(Chlorosulfonyl)-2-fluorobenzoic acid C₇H₄ClFO₄S F (2), SO₂Cl (5) Carboxylic acid, Sulfonyl chloride Antibiotic precursors
2-Fluoro-4-methylbenzoyl chloride C₈H₆ClFO F (2), CH₃ (4) Benzoyl chloride Acylation reactions

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes
This compound 18–20 (mp) Soluble in DCM, THF Moisture-sensitive; decomposes above 50°C
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride Not reported Soluble in acetone Stable under anhydrous conditions
3-(Chlorosulfonyl)benzoyl chloride 18–20 (mp) Soluble in ether Highly hygroscopic
5-(Chlorosulfonyl)-2-fluorobenzoic acid 145–147 (mp) Soluble in methanol Stable in acidic media

Biological Activity

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorosulfonyl group and a fluorinated aromatic ring. These functional groups are known to enhance biological activity, making this compound a candidate for various pharmaceutical applications, particularly in the development of antimicrobial and anticancer agents.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H6ClFNO3S
  • Molecular Weight : 251.66 g/mol

The presence of the chlorosulfonyl group (–SO2Cl) allows for nucleophilic substitution reactions, while the fluorine atom can stabilize certain reaction intermediates, enhancing reactivity and biological interaction potential.

Antimicrobial Properties

Compounds containing chlorosulfonyl and fluorinated moieties often exhibit significant antimicrobial properties. Research indicates that these functional groups can interact with various biological molecules, potentially leading to inhibition of essential cellular processes in pathogens.

  • Mechanism of Action : The chlorosulfonyl group can react with nucleophiles present in microbial cells, disrupting critical biochemical pathways. This mechanism is similar to that observed in other sulfonamide-containing compounds, which are known for their antibacterial activity.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The structural similarities with other known anticancer agents indicate potential efficacy against various cancer cell lines.

  • Case Study : A recent study investigated the effects of structurally related compounds on cancer cell proliferation. The results showed that compounds with similar functional groups demonstrated significant cytotoxicity in pancreatic cancer cell lines, indicating a promising avenue for further research into this compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundFunctional GroupsBiological ActivityReference
Compound A–SO2Cl, –FAntimicrobial
Compound B–SO2NH2Anticancer
Compound C–F, –COOHAntiviral

Interaction Studies

Research has shown that compounds with similar structures can interact with proteins and enzymes, leading to inhibition or modification of biological pathways. Understanding these interactions is vital for assessing safety and efficacy in pharmaceutical applications.

  • Inhibition Studies : Compounds analogous to this compound have been shown to inhibit deubiquitinase enzymes implicated in cancer progression. This suggests that further exploration of this compound's inhibitory effects on key enzymes could yield valuable insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonation and chlorination steps. A common approach involves using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ as chlorinating agents. For example:

  • Sulfonation : Reacting 2-fluoro-4-methylbenzoic acid with chlorosulfonic acid introduces the sulfonyl chloride group.
  • Chlorination : Treating the intermediate with SOCl₂ or (ClCO)₂ in solvents like dichloromethane (DCM) at 0–50°C for 1–12 hours .
  • Key Variables : Temperature control (e.g., 0–20°C minimizes side reactions) and solvent choice (DCM vs. benzene) affect selectivity. Prolonged reflux (>4 hours) may degrade sensitive functional groups.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to verify fluorine substitution and methyl/chlorosulfonyl group positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (exact mass: ~234.00205 for C₉H₅Cl₂FO₂S) .
  • Elemental Analysis : Validate Cl and S content, critical for sulfonyl chloride functionality.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl).
  • Waste Management : Segregate chlorinated by-products and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can conflicting data in reaction optimization (e.g., solvent vs. temperature trade-offs) be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables. For example, test DCM vs. benzene at 0°C, 25°C, and 50°C to map yield/purity trends.
  • In Situ Monitoring : Employ techniques like FTIR to track intermediate formation (e.g., sulfonic acid → sulfonyl chloride).
  • Contradiction Resolution : If higher temperatures in DCM improve yield but reduce purity, consider gradient cooling or quenching with ice-water .

Q. What advanced analytical methods can resolve ambiguities in spectral data (e.g., overlapping peaks in 19F^{19}\text{F} NMR)?

  • Methodological Answer :

  • 2D NMR Techniques : 19F^{19}\text{F}-1H^{1}\text{H} Heteronuclear Correlation (HETCOR) to assign fluorine coupling patterns.
  • Density Functional Theory (DFT) Calculations : Predict chemical shifts and compare with experimental data for validation.
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed sulfonic acid) that may interfere with spectral interpretation .

Q. How can this compound be utilized in medicinal chemistry, particularly in designing enzyme inhibitors?

  • Methodological Answer :

  • Pharmacophore Design : The sulfonyl chloride group acts as an electrophilic "warhead" for covalent inhibition (e.g., targeting serine proteases).
  • Derivatization : React with amines to form sulfonamides, a common motif in drug candidates (e.g., protease inhibitors or kinase blockers).
  • Case Study : Analogous compounds like 4-(fluorosulfonyl)benzoyl chloride have been used to synthesize irreversible adenosine A₁ antagonists .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

  • Methodological Answer :

  • Stabilization : Store under anhydrous conditions (e.g., molecular sieves) at -20°C.
  • Inert Atmosphere : Use argon or nitrogen to exclude moisture during reactions.
  • Alternative Protecting Groups : Temporarily replace Cl with more stable groups (e.g., thioesters) until the final reaction step .

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